molecular formula C7H15N B1524001 4-Cyclopropylbutan-2-amine CAS No. 1337115-71-5

4-Cyclopropylbutan-2-amine

Cat. No. B1524001
CAS RN: 1337115-71-5
M. Wt: 113.2 g/mol
InChI Key: YKPKQABTMNSWPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as 4-Cyclopropylbutan-2-amine, often involves the reduction of nitriles or amides and nitro compounds. Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The IUPAC name for 4-Cyclopropylbutan-2-amine is 3-cyclopropyl-1-methylpropylamine . The InChI code for this compound is 1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 .


Physical And Chemical Properties Analysis

4-Cyclopropylbutan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Catalyst for Reductive Amination

4-Cyclopropylbutan-2-amine is a valuable chemical in synthesizing amines, crucial for producing natural products and medicines. A study demonstrated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine, a closely related compound, under mild conditions. This process highlights the potential for synthesizing cyclopropylbutan-2-amine derivatives in the pharmaceutical and cosmetic industries (Guo et al., 2019).

Strain-Release Heteroatom Functionalization

In the context of drug discovery, strain-release heteroatom functionalization has been utilized for installing small, strained ring systems, such as cyclopropyl groups, into lead compounds. This technique, which involves the reaction of spring-loaded strained bonds with amines, offers a versatile approach for the modification of pharmaceuticals, potentially including compounds related to 4-cyclopropylbutan-2-amine. The methodology facilitates the stereospecific "cyclopentylation" of amines and other heteroatoms, revealing its significance in medicinal chemistry (Lopchuk et al., 2017).

Synthesis of Amine Derivatives

A study focused on synthesizing 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, showing the potential for producing amine derivatives with 4-cyclopropylbutan-2-amine. These compounds, characterized by their potential as free radical scavengers, underscore the broader applicability of cyclopropylbutan-2-amine in developing treatments for diseases associated with free radical damage (Muhi-Eldeen & Hassan, 2017).

Allylic Substitution and Catalysis

The application of palladium-tetraphosphine catalysis in allylic amination, demonstrating high yields and turnover numbers, suggests the potential for cyclopropylbutan-2-amine in catalytic processes. This method could be extended to synthesize amines, including cyclopropylbutan-2-amine derivatives, in water, highlighting an environmentally friendly approach to amine synthesis (Feuerstein et al., 2001).

Safety and Hazards

The safety information for 4-Cyclopropylbutan-2-amine indicates that it is a dangerous substance. It has been classified as a flammable liquid (Category 2, H225) and it causes severe skin burns and eye damage (Category 1, H314) .

Future Directions

While specific future directions for 4-Cyclopropylbutan-2-amine are not mentioned in the search results, it’s worth noting that amine-based materials, such as 4-Cyclopropylbutan-2-amine, show significant promise in efficiently capturing CO2 from various gaseous streams . This suggests potential future directions in the field of carbon capture and storage.

properties

IUPAC Name

4-cyclopropylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKQABTMNSWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylbutan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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